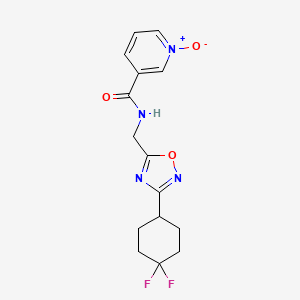

3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C15H16F2N4O3 and its molecular weight is 338.315. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Oxadiazole Derivatives and Their Chemical Properties

- Oxadiazole derivatives, including compounds similar to 3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide, have been studied for their unique chemical properties. For instance, the conversion of thiosemicarbazones to 1,3,4-oxadiazole derivatives through oxidative cyclization demonstrates interesting chemical behaviors like desulfurization (Gómez-Saiz et al., 2002).

Synthesis and Thermal Behavior

- Studies on the synthesis and thermal behavior of pyridine-based energetic materials, such as a fused, tricyclic pyridine-based material, highlight the potential of oxadiazole derivatives in materials science. These materials show notable characteristics like high density, low thermal stability, and good detonation properties (Ma et al., 2018).

Medicinal Chemistry and Pharmacology

- In medicinal chemistry, compounds containing oxadiazole structures, similar to the query compound, have been explored. For example, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from fluorinated precursors involves the creation of pyridyl compounds, which are crucial intermediates in the manufacture of certain inhibitors (Kiss et al., 2008).

Neighboring Group Participation

- The neighboring group participation of the N-Oxide group in reactions involving similar compounds has been investigated, providing insights into reaction mechanisms and potential synthetic applications (Tagawa et al., 1983).

Antimycobacterial Activity

- Some oxadiazole derivatives have shown promising results in antimycobacterial activity. This indicates potential applications in developing novel treatments for bacterial infections (Kumar et al., 2011).

Polymerization Processes

- Pyridinium salts, including structures related to the query compound, have been used to initiate cationic polymerization via oxidation of free radicals. This demonstrates the compound's potential role in polymer chemistry (Böttcher et al., 1991).

Antibacterial Evaluation

- Novel carbapenems with heterocyclic carbamoyl pyrrolidine moieties, resembling the query compound, have been synthesized and evaluated for their antibacterial activity, indicating the compound's relevance in antibiotic research (Lee et al., 2004).

Molecular Structure and Interaction Studies

- The molecular structure and interaction studies of similar compounds provide insights into their chemical behavior and potential applications in various fields of chemistry and biology (Titov et al., 1988).

Wirkmechanismus

The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. 1,2,4-Oxadiazoles are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .

The compound is fluorinated, meaning it contains one or more fluorine atoms. Organofluorine compounds, which contain at least one carbon-fluorine bond, often exhibit interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Eigenschaften

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N4O3/c16-15(17)5-3-10(4-6-15)13-19-12(24-20-13)8-18-14(22)11-2-1-7-21(23)9-11/h1-2,7,9-10H,3-6,8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNZCVVLVFMXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)

![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)

![3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2514198.png)

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)

![1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea](/img/structure/B2514204.png)

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)